molecular formula C10H13N3OS B12202830 N-(pyridin-2-yl)morpholine-4-carbothioamide CAS No. 59180-91-5

N-(pyridin-2-yl)morpholine-4-carbothioamide

Cat. No.: B12202830
CAS No.: 59180-91-5
M. Wt: 223.30 g/mol
InChI Key: FYZZIRGQHYMESS-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)morpholine-4-carbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring attached to a morpholine ring through a carbothioamide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)morpholine-4-carbothioamide typically involves the reaction of 2-aminopyridine with morpholine-4-carbothioamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly synthesis route.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(pyridin-2-yl)morpholine-4-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit RNA synthesis in bacterial cells . The compound binds to the active site of RNA, disrupting its function and leading to the inhibition of bacterial growth. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

N-(pyridin-2-yl)morpholine-4-carbothioamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

59180-91-5

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-pyridin-2-ylmorpholine-4-carbothioamide

InChI

InChI=1S/C10H13N3OS/c15-10(13-5-7-14-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,15)

InChI Key

FYZZIRGQHYMESS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC2=CC=CC=N2

Origin of Product

United States

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